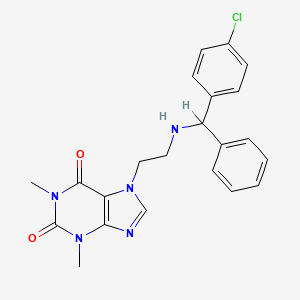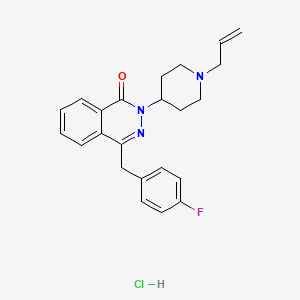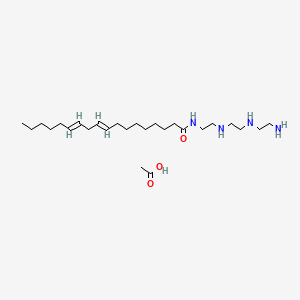![molecular formula C14H22N2O10 B12689604 N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] CAS No. 95046-23-4](/img/structure/B12689604.png)
N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] is a complex organic compound with a unique structure that includes a dioxane ring and glycine moieties. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] typically involves the reaction of 1,4-dioxane-2,5-dimethanol with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)alanine]
- N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)serine]
Uniqueness
N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] is unique due to its specific structure, which includes a dioxane ring and glycine moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
95046-23-4 |
|---|---|
Fórmula molecular |
C14H22N2O10 |
Peso molecular |
378.33 g/mol |
Nombre IUPAC |
2-[[5-[[bis(carboxymethyl)amino]methyl]-1,4-dioxan-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N2O10/c17-11(18)3-15(4-12(19)20)1-9-7-26-10(8-25-9)2-16(5-13(21)22)6-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
VIZXPVJRZYHHDC-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC(O1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)
![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)



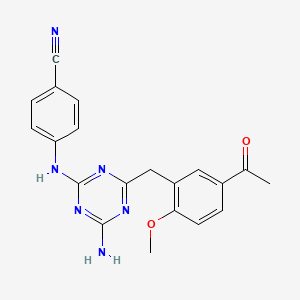

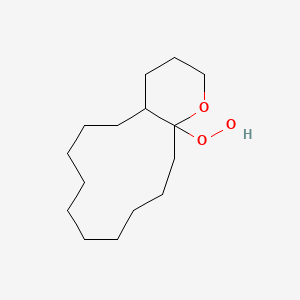
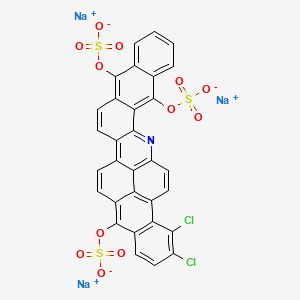
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
